molecular formula C15H22N2O3 B2661724 5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide CAS No. 2411241-94-4

5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide

Cat. No. B2661724
CAS RN: 2411241-94-4
M. Wt: 278.352
InChI Key: WDMDSYJLADJMOK-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide, also known as BAY 60-6583, is a selective agonist of adenosine A2B receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide 60-6583 exerts its effects through the adenosine A2B receptor, which is expressed in various cells and tissues. Activation of this receptor leads to the production of cyclic AMP, which in turn activates various signaling pathways. 5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide 60-6583 has been shown to selectively activate the adenosine A2B receptor, leading to downstream effects such as the inhibition of inflammation and tumor growth.
Biochemical and Physiological Effects
5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide 60-6583 has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the inhibition of cancer cell growth and migration, and the improvement of cardiac function. It has also been found to regulate the immune response by promoting the differentiation of regulatory T cells and reducing the activation of effector T cells.

Advantages and Limitations for Lab Experiments

5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide 60-6583 has several advantages for lab experiments, including its selectivity for the adenosine A2B receptor, its ability to activate downstream signaling pathways, and its potential therapeutic applications in various diseases. However, there are also limitations to its use, such as the need for specific cell types and the potential for off-target effects.

Future Directions

There are several future directions for the study of 5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide 60-6583, including further investigation of its therapeutic potential in various diseases, the development of more selective agonists for the adenosine A2B receptor, and the elucidation of its downstream signaling pathways. In addition, the potential use of 5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide 60-6583 as a tool for the study of adenosine A2B receptor signaling and function should be explored.
In conclusion, 5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide 60-6583 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective activation of the adenosine A2B receptor has been shown to have anti-inflammatory, anti-tumor, and cardioprotective effects. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide 60-6583 involves a multi-step process, starting with the reaction of tert-butyl acrylate with 2-methylfuran in the presence of a base to form tert-butyl 2-methylfuran-3-carboxylate. This intermediate is then reacted with ethylenediamine to form 5-tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide. The final product is obtained by purification through chromatography.

Scientific Research Applications

5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide 60-6583 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. 5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide 60-6583 has also been found to have anti-tumor effects by inhibiting the growth and migration of cancer cells. In addition, it has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

properties

IUPAC Name

5-tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-6-13(18)16-7-8-17-14(19)11-9-12(15(3,4)5)20-10(11)2/h6,9H,1,7-8H2,2-5H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMDSYJLADJMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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